(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Overview
Description
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide analog of bombesin, a tetradecapeptide originally isolated from the skin of the European fire-bellied toad. Bombesin and its analogs are known for their ability to bind to bombesin receptors, which are involved in various physiological processes, including the regulation of gastrointestinal motility and the release of gastrointestinal hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used under aqueous conditions.
Substitution: Standard SPPS reagents and conditions are used for amino acid substitution.
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in binding to bombesin receptors and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for targeting bombesin receptors in cancer cells, particularly in prostate and lung cancers.
Industry: Utilized in the development of diagnostic imaging agents for positron emission tomography (PET) scans.
Mechanism of Action
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways such as the phospholipase C (PLC) pathway. This leads to the release of intracellular calcium and the activation of protein kinase C (PKC), resulting in various cellular responses, including cell proliferation and hormone secretion.
Comparison with Similar Compounds
Similar Compounds
Bombesin: The natural peptide from which (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is derived.
Gastrin-Releasing Peptide (GRP): Another bombesin-like peptide with similar receptor binding properties.
Neuromedin B: A peptide that also binds to bombesin receptors but has different physiological effects.
Uniqueness
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is unique due to its specific modifications, including the substitution of D-phenylalanine at position 6, the ethylamide group at position 13, and the deletion of methionine at position 14. These modifications enhance its stability and receptor binding affinity, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMRDYNGJCBNPA-BZFHMXIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N13O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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